molecular formula C24H31N3O5 B2509217 5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898464-99-8

5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one

Cat. No.: B2509217
CAS No.: 898464-99-8
M. Wt: 441.528
InChI Key: WBADWPJAUKPTHN-UHFFFAOYSA-N
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Description

5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C24H31N3O5 and its molecular weight is 441.528. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research in the synthesis and structural analysis of related compounds focuses on exploring their chemical properties and potential applications. For example, the synthesis and crystal structures of specific compounds, such as 1-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole, have been determined by various analytical techniques. These studies often include density functional theory (DFT) calculations to compare experimental data with theoretical models, providing insights into molecular geometries, electrostatic potential maps, and frontier molecular orbitals (Şahin et al., 2011).

Pharmacological Research

Compounds with similar structural features have been studied for their pharmacological properties, such as neurotropic and neuroleptic activities. For instance, derivatives of 2-dialkylamino-4-oxo-4H-naphtho[1,2-b]pyrans have shown clear neurotropic activity of the neuroleptic type, highlighting the potential for developing new therapeutic agents (Ermili et al., 1976).

Synthesis of Novel Derivatives

The creation of novel derivatives, such as ketone derivatives of propargylamines as synthetic equivalents of conjugated 2,4,1-enynones, showcases the potential for the synthesis of new compounds with unique properties. These compounds can exhibit fluorescent abilities and are developed through interactions with arylhydrazines, demonstrating a method for synthesizing 5-arylethynyl-substituted 4,5-dihydro-1H-pyrazoles and similarly structured 1H-pyrazoles (Odin et al., 2022).

Antimicrobial and Anticancer Agents

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the potential medicinal applications of these compounds. This research underlines the versatility of pyran and pyrazole derivatives in addressing various health conditions, from bacterial infections to cancer (Rahmouni et al., 2016).

Neuroprotective Effects

Studies on pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety for their neuroprotective effects against oxidative stress demonstrate the potential of these compounds in treating neurological conditions. Such research emphasizes the importance of structural functionality in developing compounds with specific biological activities (Sameem et al., 2017).

Properties

IUPAC Name

5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5/c1-18-13-27(14-19(2)32-18)24(29)17-31-23-16-30-21(12-22(23)28)15-25-8-10-26(11-9-25)20-6-4-3-5-7-20/h3-7,12,16,18-19H,8-11,13-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBADWPJAUKPTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.